molecular formula C8H15NO4 B6284020 (2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid CAS No. 21753-46-8

(2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid

Cat. No.: B6284020
CAS No.: 21753-46-8
M. Wt: 189.21 g/mol
InChI Key: IJKKTQLUXOILBQ-RITPCOANSA-N
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Description

(2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid: is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a hydroxypropanamido group and a methylbutanoic acid backbone. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the condensation of (2R)-2-hydroxypropanoic acid with (2S)-3-methylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, typically at room temperature, to prevent racemization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve enzymatic synthesis to achieve high enantioselectivity. Enzymes such as lipases or proteases can be used to catalyze the formation of the amide bond with high specificity, ensuring the desired stereochemistry is maintained.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction of the amide group can yield amines, while reduction of the carboxylic acid group can produce alcohols.

    Substitution: The hydroxy group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like alkoxides or halides can be used under basic conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways. Its interactions with enzymes and other biomolecules are of particular interest, as they can provide insights into enzyme specificity and mechanism.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of metabolic disorders.

Industry: Industrially, this compound is used in the synthesis of pharmaceuticals and fine chemicals. Its chiral nature is exploited in the production of enantiomerically pure compounds, which are essential in the development of effective and safe drugs.

Mechanism of Action

The mechanism of action of (2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropanamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methylbutanoic acid moiety can interact with hydrophobic pockets, stabilizing the enzyme-substrate complex. These interactions can modulate enzyme activity, leading to changes in metabolic pathways.

Comparison with Similar Compounds

  • (2S)-2-[(2R)-2-hydroxypropanamido]-3-ethylbutanoic acid
  • (2S)-2-[(2R)-2-hydroxypropanamido]-3-phenylbutanoic acid
  • (2S)-2-[(2R)-2-hydroxypropanamido]-3-isopropylbutanoic acid

Comparison: Compared to its analogs, (2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid is unique due to its specific stereochemistry and the presence of a methyl group on the butanoic acid backbone. This structural feature influences its reactivity and interactions with other molecules, making it distinct in terms of its chemical and biological properties.

Properties

CAS No.

21753-46-8

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C8H15NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4-6,10H,1-3H3,(H,9,11)(H,12,13)/t5-,6+/m1/s1

InChI Key

IJKKTQLUXOILBQ-RITPCOANSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](C(C)C)C(=O)O)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)O

Purity

95

Origin of Product

United States

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